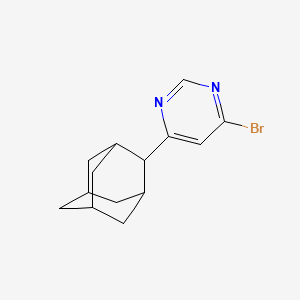
4-(2-Thioanisole)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Thioanisole)phenylZinc bromide is an organozinc compound with the molecular formula C13H11BrSZn. It is a reagent commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it valuable in the construction of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thioanisole)phenylZinc bromide typically involves the reaction of 4-bromo-2-thioanisole with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-Bromo-2-thioanisole+Zn→4-(2-Thioanisole)phenylZinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Thioanisole)phenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can participate in reduction reactions, often facilitated by reducing agents such as lithium aluminum hydride.
Substitution: The phenylzinc moiety can undergo nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides.
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Reduced thiols: from reduction reactions.
Substituted aromatic compounds: from nucleophilic substitution reactions.
Scientific Research Applications
4-(2-Thioanisole)phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 4-(2-Thioanisole)phenylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in various reactions, such as transmetalation in cross-coupling reactions, where it transfers its phenyl group to a metal catalyst (e.g., palladium or nickel). The resulting complex then facilitates the formation of new carbon-carbon bonds, leading to the desired product.
Comparison with Similar Compounds
Phenylzinc bromide: Another organozinc reagent used in similar cross-coupling reactions.
4-(2-Methoxyphenyl)zinc bromide: A compound with a methoxy group instead of a thioanisole group, used in similar synthetic applications.
4-(2-Thioanisole)phenylmagnesium bromide: A Grignard reagent with similar reactivity but different handling and reactivity profiles.
Uniqueness: 4-(2-Thioanisole)phenylZinc bromide is unique due to the presence of the thioanisole group, which can impart specific electronic and steric effects on the reactions it undergoes. This can lead to different selectivities and yields compared to other similar organozinc or Grignard reagents.
Properties
Molecular Formula |
C13H11BrSZn |
|---|---|
Molecular Weight |
344.6 g/mol |
IUPAC Name |
bromozinc(1+);1-methylsulfanyl-2-phenylbenzene |
InChI |
InChI=1S/C13H11S.BrH.Zn/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;;/h3-10H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
PEHHOHYOTJRHOV-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


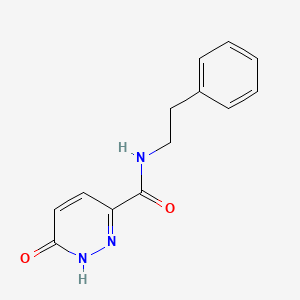


![3-{[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14882302.png)
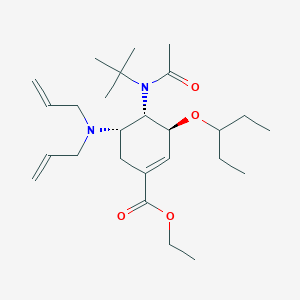
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B14882316.png)
![4-Hydroxy-9-thia-1-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B14882321.png)


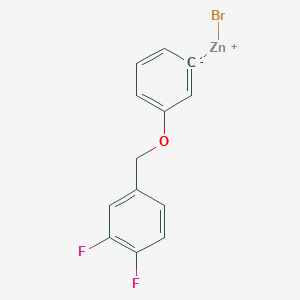
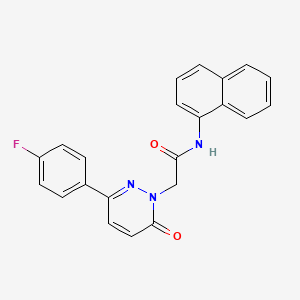
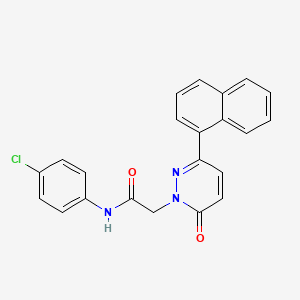
![6-amino-7-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14882341.png)
